molecular formula C10H10BrN5O4 B3604880 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE

Cat. No.: B3604880
M. Wt: 344.12 g/mol
InChI Key: ZROXUYBHGMNQTO-UHFFFAOYSA-N
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Description

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and nitro groups, as well as an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring can be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

    Nitration: The brominated pyrazole can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the oxazole ring: This can be synthesized by cyclization of an α-haloketone with an amide or nitrile.

    Coupling reaction: The final step involves coupling the brominated, nitrated pyrazole with the oxazole derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It may serve as a precursor for the synthesis of new pesticides or herbicides.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE: Similar structure but lacks the nitro group.

    2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE: Similar structure but has a chlorine atom instead of bromine.

Uniqueness

The presence of both the nitro and bromine groups in 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE makes it unique compared to its analogs

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN5O4/c1-5-3-7(14-20-5)12-8(17)4-15-6(2)9(11)10(13-15)16(18)19/h3H,4H2,1-2H3,(H,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROXUYBHGMNQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE
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2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE
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2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE
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2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE
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2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE
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2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE

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